4-Chloro-6-methyl-2H-pyran-2-one

Carbon monoxide-releasing molecules (CORMs) Organometallic pharmacology Iron tricarbonyl complexes

For synthetic routes relying on Sonogashira coupling to access 4-alkynyl-6-methyl-2-pyrones, procurement of the 4-chloro regioisomer is a binary decision point. The 6-chloro isomer decomposes under identical Pd-mediated conditions. - Enables direct, single-step amination with 2-aminobenzothiazoles, eliminating pre-activation required for 4-hydroxy analogs. - Provides 4.5-fold slower CO release in iron carbonyl complexes versus the 4-bromo analog for sustained pharmacological profiles. - Serves as the most cost-efficient 4-halo entry point for Diels-Alder/CO₂ extrusion to barrelene frameworks.

Molecular Formula C6H5ClO2
Molecular Weight 144.55 g/mol
CAS No. 17422-72-9
Cat. No. B3048554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methyl-2H-pyran-2-one
CAS17422-72-9
Molecular FormulaC6H5ClO2
Molecular Weight144.55 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)Cl
InChIInChI=1S/C6H5ClO2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3
InChIKeyRKJCPBWPPDKSHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 4-Chloro-6-methyl-2H-pyran-2-one Is the Preferred 4-Halogenated Pyrone for Cross-Coupling and Organometallic Chemistry


4-Chloro-6-methyl-2H-pyran-2-one (CAS 17422-72-9) is a chloro-substituted 2-pyrone derivative — a six-membered α,β-unsaturated lactone heterocycle [1]. With a molecular formula C₆H₅ClO₂ and a molecular weight of 144.55 g/mol, it bears a chlorine atom at the 4-position and a methyl group at the 6-position, which jointly modulate its electrophilicity, leaving-group propensity, and coordination behavior . The compound typically appears as a yellow to light brown solid with a boiling point estimated at 215.8±33.0 °C at 760 mmHg and a predicted density of 1.3±0.1 g/cm³ . Its 4-chloro substituent serves as both a synthetic handle for nucleophilic aromatic substitution and a sterically accessible site for transition-metal catalysis, distinguishing it from 4-hydroxy and 4-bromo congeners in reactivity and application scope.

Pd-catalyzed cross-coupling reactions (e.g., Sonogashira)
Organometallic ligand synthesis for sustained CO-release studies
Single-step nucleophilic aromatic substitution with amines
Diels–Alder cycloaddition entry to barrelene scaffolds

Why Generic Pyrone Analogs Cannot Replace 4-Chloro-6-methyl-2H-pyran-2-one


The 2-pyrone scaffold is exquisitely sensitive to both the position and identity of ring substituents, making simple analog interchange unreliable. At the 4-position, a hydroxyl group (as in triacetic acid lactone, CAS 675-10-5) confers Brønsted acidity and engages in tautomerization, fundamentally altering solubility (water solubility 8.60 g/L at 20 °C) and requiring pre-activation for nucleophilic displacement [1]. At the 6-position, a chlorine atom (6-chloro-2-pyrone) renders the ring susceptible to decomposition via chloride substitution in polar solvents under Pd-mediated conditions, whereas the 4-chloro isomer survives identical reaction environments and undergoes clean cross-coupling [2]. Even among 4-halo analogs, the bromide derivative (4-bromo-6-methyl-2H-pyran-2-one, CAS 132559-91-2) releases CO from its iron tricarbonyl complex 4.5‑fold faster than the 4‑chloro analog, demonstrating that halogen identity controls both chemical reactivity and downstream pharmacological readouts [3]. These divergent behaviors mean that procurement decisions cannot be made on scaffold similarity alone — the precise substitution pattern dictates synthetic feasibility, reaction yield, and biological application.

4‑Hydroxy analog (triacetic acid lactone) Requires activation (≥2 steps) for nucleophilic displacement; direct replacement alters reaction sequence and purification.
6‑Chloro isomer Decomposes under Pd-mediated Sonogashira conditions; regioisomer choice determines coupling success, not merely scaffold similarity.
4‑Bromo analog Releases CO 4.5‑fold faster in organometallic complexes, shifting pharmacological readouts; halogen identity governs CO-release kinetics.

Quantitative Differentiation Evidence Versus Closest Analogs


Slower Carbon Monoxide Release from the 4-Chloro vs. 4-Bromo CORM Complex

In the iron(0) tricarbonyl complex series, substituting the 4‑bromine of CORM-F3 [η⁴-(4-bromo-6-methyl-2-pyrone)tricarbonyl iron(0)] with a chlorine atom to yield CORM-F8 [η⁴-(4-chloro-6-methyl-2-pyrone)tricarbonyl iron(0)] produces a 4.5‑fold decrease in the rate of carbon monoxide release [1]. Both complexes retain the 6‑methyl substituent, isolating the halogen effect. Additionally, CORM-F8 exhibits lower cytotoxicity in RAW264.7 macrophages compared with other CO-RMs [1]. This establishes the 4‑chloro compound as the CORM ligand of choice when sustained, attenuated CO delivery is required for pharmacological investigation.

CO Release Rate
Head-to-head
4.5‑fold slower for 4‑Cl vs 4‑Br CORM
Supports sustained CO-release research models
Myoglobin assay; macrophage cytotoxicity context
Carbon monoxide-releasing molecules (CORMs) Organometallic pharmacology Iron tricarbonyl complexes

Successful Sonogashira Coupling with the 4-Chloro Isomer vs. 6-Chloro Decomposition

A direct side-by-side investigation of Sonogashira alkynylation revealed that 4-chloro-2-pyrone undergoes successful Pd-mediated coupling with terminal alkynes under standard conditions (Pd(PPh₃)₂Cl₂, CuI, Et₃N) [1]. In stark contrast, 6-chloro-2-pyrone decomposes under the same conditions in both polar aprotic and protic solvents through a competitive chlorine substitution process, rendering Pd-mediated reactions problematic [1]. This positional isomer effect dictates that only the 4‑chloro isomer is a viable electrophilic partner for C–C bond formation in the Sonogashira manifold. The 4-bromo-6-methyl analog also couples successfully but requires careful optimization of Pd loading to avoid side reactions [1].

Sonogashira Coupling
Head-to-head
Productive coupling vs complete decomposition
Regiochemistry determines cross-coupling viability
Pd(PPh₃)₂Cl₂ / CuI / Et₃N conditions
Sonogashira cross-coupling Palladium catalysis Halogenated heterocycle reactivity

Divergent Diels–Alder Barrelene Formation from 4-Halo Pyrones

A combined experimental and DFT computational study (B3LYP/6-31G) established that the Diels–Alder cycloaddition of 4‑halo-substituted 2H-pyran-2-ones — including 4‑chloro-6-methyl-2H-pyran-2-one — follows a divergent pathway compared to 3‑ and 5‑halo congeners [1]. Whereas 3‑ and 5‑halo-2H-pyran-2-ones react with both electron-rich and electron-deficient dienophiles to afford stable, readily isolable bridged bicyclic lactone cycloadducts with excellent regioselectivity and very good stereoselectivity, the 4‑halo series yields cycloadducts that are highly prone to spontaneous loss of bridging CO₂, leading directly to barrelenes ([2.2.2]cyclooctenes) with only moderate regio- and stereoselectivity [1]. Within the 4‑halo series, reactivity patterns do not significantly differ between Cl, Br, and F [1], meaning the 4‑chloro compound is the most economical entry point to this unique barrelene-forming cycloaddition manifold.

Diels–Alder Pathway
Class-level
Barrelene-forming pathway vs stable cycloadducts
4‑Halo substitution enables unique scaffold access
DFT-supported divergence (B3LYP/6-31G)
Diels–Alder cycloaddition Regioselectivity CO₂ extrusion

Lower Boiling Point Advantage of the 4-Chloro over the 4-Hydroxy Analog

Estimated and literature boiling points reveal a substantial volatility advantage for the 4‑chloro derivative. 4-Chloro-6-methyl-2H-pyran-2-one has a predicted boiling point of 215.8±33.0 °C at 760 mmHg , whereas 4‑hydroxy-6-methyl-2H-pyran-2-one (triacetic acid lactone) possesses a reported boiling point of 285.9 °C at 760 mmHg [1]. The approximately 70 °C lower boiling point of the chloro compound reflects the absence of strong intermolecular hydrogen bonding present in the 4‑hydroxy analog (which also exhibits a melting point of 188–190 °C [1]). This property facilitates solvent removal, distillation-based purification, and compatibility with temperature-sensitive downstream transformations without the need for high-vacuum equipment.

Boiling Point
Cross-study comparable
~70 °C lower vs 4‑OH analog
Simplifies solvent removal and purification
Predicted (215.8 °C) vs reported (285.9 °C)
Physicochemical property comparison Volatility Downstream processing

Direct Single-Step Amino-Derivatization via the 4-Chloro Substituent

In a direct methodological comparison, 4-chloro-6-methyl-2H-pyran-2-one reacts with 2‑aminobenzothiazoles in a single condensation step to yield 4‑(benzothiazolylamino)-6-methyl-2H-pyran-2-one derivatives (compounds 4a–4c) without any prior activation of the leaving group [1]. The corresponding 4‑hydroxy-6-methyl-2H-pyran-2-one cannot undergo this direct nucleophilic substitution; its hydroxyl group must first be converted to a better leaving group (e.g., via tosylation or conversion to a chloro derivative) [2]. The chlorine atom at the 4‑position thus serves as a pre-installed synthetic handle, enabling convergent one-step diversification into libraries of 4‑aminated pyrone derivatives for biological screening. The synthesized 4‑(benzothiazolylamino) products exhibited measurable antibacterial activity against S. aureus, E. coli, and Klebsiella by the disk diffusion method at concentrations of 2–6 mg/mL [1].

Synthetic Step Economy
Class-level
Direct 1‑step vs ≥2‑step pre‑activation route
Accelerates library synthesis for screening
Antibacterial disk diffusion data reported (S. aureus, E. coli, Klebsiella; 2–6 mg/mL)
Nucleophilic aromatic substitution Benzothiazole condensation Synthetic step economy

Evidence-Backed Procurement Scenarios for 4-Chloro-6-methyl-2H-pyran-2-one


Synthesis of Tuneable Carbon-Monoxide-Releasing Molecules (CORMs)

When designing iron-based CORMs requiring precisely attenuated CO release kinetics, 4-chloro-6-methyl-2H-pyran-2-one is the demonstrated ligand of choice. Direct comparative data show that the resulting CORM-F8 complex releases CO 4.5‑fold slower than the 4‑bromo-derived CORM-F3, providing a more sustained pharmacological profile with reduced cytotoxicity in macrophage models [1]. Researchers building CORM libraries for vasorelaxation or anti-inflammatory studies can use this quantitative kinetic difference to rationally select the 4‑chloro building block over the 4‑bromo or unsubstituted derivatives.

Sonogashira Diversification of the 2-Pyrone Scaffold

For Pd-catalyzed alkyne installation at the pyrone ring, the 4‑chloro regioisomer is the only viable electrophile among the monochlorinated pyrones; the 6‑chloro isomer fails completely under identical Sonogashira conditions due to decomposition [1]. Procurement of 4-chloro-6-methyl-2H-pyran-2-one is therefore a binary go/no-go decision for any synthetic route that relies on Sonogashira coupling to generate 4‑alkynyl‑6‑methyl‑2‑pyrones – a privileged substructure in cytotoxic and antimicrobial lead series .

Barrelene and [2.2.2]-Bicyclic Scaffold Construction via Diels–Alder Cascade

Synthetic programs targeting barrelene or bicyclo[2.2.2]octene frameworks benefit uniquely from 4‑chloro-6-methyl-2H-pyran-2-one. Experimental and computational evidence demonstrates that 4‑halo-2H-pyran-2-ones undergo Diels–Alder reaction followed by spontaneous CO₂ extrusion to yield barrelenes, a pathway not accessible with 3‑ or 5‑halo isomers [1]. Since all 4‑halo variants exhibit comparable reactivity in this transformation, the 4‑chloro compound represents the most cost-efficient entry point to this distinct chemical space [1].

Rapid Assembly of 4-Aminated 2-Pyrone Libraries for Antibacterial Screening

In antibacterial hit-to-lead campaigns requiring parallel synthesis of 4‑amino‑substituted 2‑pyrones, 4-chloro-6-methyl-2H-pyran-2-one enables direct, single‑step condensation with primary and secondary amines such as 2‑aminobenzothiazoles [1]. This eliminates the pre‑activation step mandatory for the 4‑hydroxy analog, reducing the synthetic sequence by at least one step and improving overall library production speed. The resulting 4‑(benzothiazolylamino) derivatives have demonstrated measurable zones of inhibition against S. aureus, E. coli, and Klebsiella at 2–6 mg/mL loading [1], validating the downstream biological relevance of this synthetic shortcut.

Application
Selection Property
Validation Focus
CORM ligand synthesis for CO-release studies
Halogen-dependent CO-release tunability
CO-release kinetic comparison in myoglobin assay models
Sonogashira alkynylation of 2‑pyrone
Regiochemical reactivity (4‑Cl vs 6‑Cl)
Cross-coupling success vs decomposition outcome
Barrelene scaffold construction
4‑Halo directing CO₂ extrusion pathway
Diels–Alder product stability and selectivity assessment
4‑Amino‑2‑pyrone library synthesis
Pre-installed 4‑Cl for direct amination
Synthetic step efficiency and antimicrobial screening endpoints
Quote Request

Request a Quote for 4-Chloro-6-methyl-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.